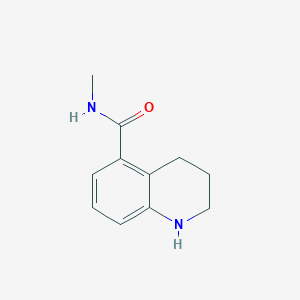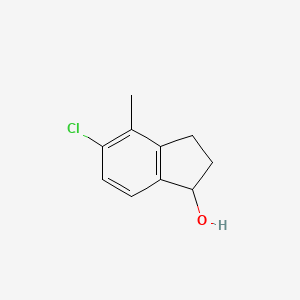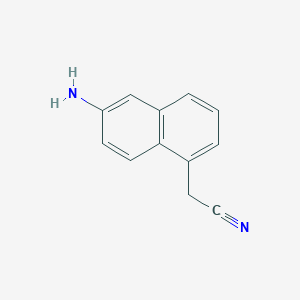![molecular formula C12H9NO B11910394 9-Methylfuro[3,2-F]quinoline CAS No. 63118-23-0](/img/structure/B11910394.png)
9-Methylfuro[3,2-F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylfuro[3,2-F]quinoline: is a heterocyclic compound that belongs to the class of furoquinolines. It is characterized by the presence of a furan ring fused to a quinoline structure, with a methyl group attached at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfuro[3,2-F]quinoline typically involves the condensation of 5-aminobenzofuran with paraldehyde in dilute hydrochloric acid or with methyl vinyl ketone in ethanol in the presence of ferric chloride and zinc chloride . Another method involves the reaction of the sodium salt of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 9-Methylfuro[3,2-F]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide for alkylation and halogens for halogenation are frequently employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Chemistry: 9-Methylfuro[3,2-F]quinoline is used as an intermediate in the synthesis of polymethine dyes and other heterocyclic compounds .
Biology and Medicine: It is being explored for its antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Methylfuro[3,2-F]quinoline in biological systems involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
- 7-Methylfuro[3,2-F]quinoline
- 8-Methylfuro[2,3-B]quinoline
- Furo[3,2-F]quinoline
Comparison: 9-Methylfuro[3,2-F]quinoline is unique due to the position of the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
CAS No. |
63118-23-0 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-4-6-13-10-2-3-11-9(12(8)10)5-7-14-11/h2-7H,1H3 |
InChI Key |
QTFCWNHDRWCJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=NC=C1)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)


![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)
![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)





